N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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Overview
Description
N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the core dihydropyrrolo[1,2-a]pyrazine structure, followed by the introduction of the thiophen-2-yl and 4-iodophenyl groups. Common reagents and conditions used in these reactions include:
Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Stille coupling to introduce the 4-iodophenyl group.
Cyclization reactions: To form the dihydropyrrolo[1,2-a]pyrazine core.
Thioamide formation: Using reagents like Lawesson’s reagent or thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the nitro or carbonyl groups if present.
Substitution: Halogen exchange or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of aromatic and heterocyclic structures may confer biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- N-(4-chlorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- N-(4-fluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Uniqueness
The uniqueness of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide lies in the presence of the iodophenyl group, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-iodophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWYXXLQUIGUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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